molecular formula C9H5F3N2O B188017 N-(4-cyanophenyl)-2,2,2-trifluoroacetamide CAS No. 62926-88-9

N-(4-cyanophenyl)-2,2,2-trifluoroacetamide

Cat. No. B188017
CAS RN: 62926-88-9
M. Wt: 214.14 g/mol
InChI Key: VPJKIULOCQCMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanophenyl)-2,2,2-trifluoroacetamide (CTA) is a synthetic compound that has been used in scientific research to investigate its biochemical and physiological effects. CTA is a member of the class of compounds known as trifluoroacetamides, which have been shown to have a variety of biological activities.

Mechanism Of Action

The mechanism of action of N-(4-cyanophenyl)-2,2,2-trifluoroacetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cellular signaling pathways. N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in cellular signaling pathways that regulate cell growth and differentiation.

Biochemical And Physiological Effects

N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-cyanophenyl)-2,2,2-trifluoroacetamide inhibits the growth of cancer cells and induces apoptosis in cancer cells. N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has also been shown to have anti-inflammatory and anti-microbial activities. In vivo studies have shown that N-(4-cyanophenyl)-2,2,2-trifluoroacetamide reduces inflammation and tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-cyanophenyl)-2,2,2-trifluoroacetamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential drug delivery system for the treatment of neurological disorders. Another advantage is its anti-inflammatory and anti-tumor activities, which make it a potential therapeutic agent for the treatment of cancer and inflammatory diseases. A limitation of using N-(4-cyanophenyl)-2,2,2-trifluoroacetamide in lab experiments is its potential toxicity, which needs to be carefully evaluated before it can be used in humans.

Future Directions

There are several future directions for research on N-(4-cyanophenyl)-2,2,2-trifluoroacetamide. One direction is to investigate its potential as a drug delivery system for the treatment of neurological disorders. Another direction is to investigate its anti-inflammatory and anti-tumor activities in animal models of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of N-(4-cyanophenyl)-2,2,2-trifluoroacetamide and to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(4-cyanophenyl)-2,2,2-trifluoroacetamide involves the reaction of 4-cyanobenzoyl chloride with trifluoroacetamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to N-(4-cyanophenyl)-2,2,2-trifluoroacetamide by the addition of a proton source such as hydrochloric acid. The yield of N-(4-cyanophenyl)-2,2,2-trifluoroacetamide can be improved by using a more reactive base or by optimizing the reaction conditions.

Scientific Research Applications

N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has been used in scientific research to investigate its potential as a therapeutic agent. Studies have shown that N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has anti-inflammatory, anti-tumor, and anti-microbial activities. N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In addition, N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has been investigated for its potential as a drug delivery system, due to its ability to cross the blood-brain barrier.

properties

CAS RN

62926-88-9

Product Name

N-(4-cyanophenyl)-2,2,2-trifluoroacetamide

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

N-(4-cyanophenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)14-7-3-1-6(5-13)2-4-7/h1-4H,(H,14,15)

InChI Key

VPJKIULOCQCMPV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)NC(=O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.